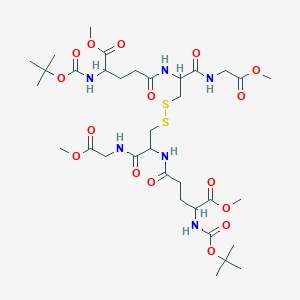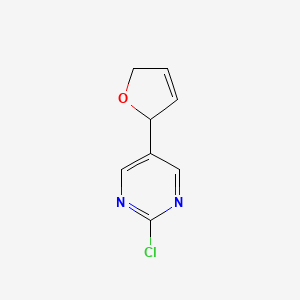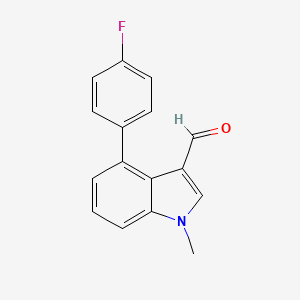
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is an organic compound that features a pyrrolidine ring attached to a nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with a suitable pyrrolidine derivative. One common method involves the alkylation of 4-nitroaniline with N-(2-bromoethyl)-1-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
化学反応の分析
Types of Reactions
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nitrating agents like nitric acid (HNO₃) or halogenating agents like bromine (Br₂).
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted nitroaniline derivatives.
科学的研究の応用
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .
類似化合物との比較
Similar Compounds
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-nitroaniline is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical and biological properties.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-nitroaniline |
InChI |
InChI=1S/C13H19N3O2/c1-15-10-2-3-12(15)8-9-14-11-4-6-13(7-5-11)16(17)18/h4-7,12,14H,2-3,8-10H2,1H3 |
InChIキー |
NHLRAHZAVGJEGC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CCNC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2(R)-2-[(Z)-2-(Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)]-2-[(2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl]acetic Ac](/img/structure/B13871658.png)

![Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13871671.png)



![2-[Cyclopropanecarbonyl(ethyl)amino]acetic acid](/img/structure/B13871686.png)

![1-bromo-3-(3-cyclopropyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13871710.png)
![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)
